molecular formula C4H5N3S B13962852 5-Ethenyl-1,3,4-thiadiazol-2-amine

5-Ethenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13962852
M. Wt: 127.17 g/mol
InChI Key: QNBVAZSIUUGXRW-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and industrial applications . The presence of the ethenyl group at the 5-position and the amine group at the 2-position makes this compound unique and potentially useful in various fields.

Preparation Methods

The synthesis of 5-Ethenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazones. One common method is the oxidative cyclization of thiosemicarbazide derivatives using ferric chloride or acids as catalysts . The reaction conditions often include refluxing in solvents like ethanol or methanol, and the isolated compounds are obtained in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Properties

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

5-ethenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C4H5N3S/c1-2-3-6-7-4(5)8-3/h2H,1H2,(H2,5,7)

InChI Key

QNBVAZSIUUGXRW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN=C(S1)N

Origin of Product

United States

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